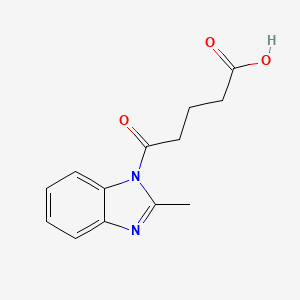

5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic organic molecules. The primary Chemical Abstracts Service registry number assigned to this compound is 402944-82-5, which serves as the definitive identifier in chemical databases worldwide. This registration number distinguishes the compound from closely related structural analogs and ensures accurate identification across various chemical information systems.

The official International Union of Pure and Applied Chemistry name reflects the compound's structural complexity, incorporating both the benzimidazole heterocyclic system and the pentanoic acid backbone. The systematic naming convention follows standard organic chemistry principles, with the pentanoic acid chain serving as the primary structure and the methylated benzimidazole group functioning as a substituent at the 5-position. The oxo designation indicates the presence of a carbonyl group, specifically a ketone functionality that links the benzimidazole moiety to the carboxylic acid chain.

Additional registry information includes the Molecular Design Limited number MFCD01116392, which provides an alternative identification system used in chemical inventory management. The compound has also been assigned PubChem Compound Identifier 794483, facilitating cross-referencing with the National Center for Biotechnology Information chemical database. These multiple identification numbers ensure comprehensive coverage across different chemical information platforms and research databases.

| Identification System | Registry Number |

|---|---|

| Chemical Abstracts Service Registry | 402944-82-5 |

| Molecular Design Limited Number | MFCD01116392 |

| PubChem Compound Identifier | 794483 |

| Environmental Protection Agency DSSTox | DTXSID50355234 |

Molecular Formula and Structural Representation

The molecular formula of this compound is C₁₃H₁₄N₂O₃, indicating a composition of thirteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This molecular composition results in a calculated molecular weight of 246.26 grams per mole, placing the compound in the category of medium-sized organic molecules suitable for various synthetic and analytical applications.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is O=C(O)CCCC(N1C2=CC=CC=C2N=C1C)=O, which provides a linear description of the molecular connectivity. This notation system clearly delineates the carboxylic acid functionality (O=C(O)), the four-carbon chain (CCCC), the ketone linkage, and the complete benzimidazole ring system with its methyl substitution.

The International Chemical Identifier string for the compound is InChI=1S/C13H14N2O3/c1-9-14-10-5-2-3-6-11(10)15(9)12(16)7-4-8-13(17)18/h2-3,5-6H,4,7-8H2,1H3,(H,17,18), providing an unambiguous structural description. The corresponding International Chemical Identifier Key is BWINMESZIVCYBC-UHFFFAOYSA-N, which serves as a compressed hash representation for database searches and structural comparisons.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.26 g/mol |

| Simplified Molecular Input Line Entry System | O=C(O)CCCC(N1C2=CC=CC=C2N=C1C)=O |

| International Chemical Identifier Key | BWINMESZIVCYBC-UHFFFAOYSA-N |

Synonyms and Alternative Naming Conventions

The compound is recognized under several alternative names and synonyms across different chemical databases and literature sources. The most commonly encountered systematic name is 5-(2-methyl-1H-benzo[d]imidazol-1-yl)-5-oxopentanoic acid, which employs the alternative benzimidazole naming convention using the benzo[d]imidazole nomenclature system. This alternative nomenclature reflects different approaches to describing the fused ring system within the International Union of Pure and Applied Chemistry framework.

Another frequently used designation is 1H-Benzimidazole-1-pentanoic acid, 2-methyl-δ-oxo-, which emphasizes the pentanoic acid derivation and specifies the delta-oxo positioning. This naming convention provides clarity regarding the ketone functionality location relative to the carboxylic acid group. Chemical suppliers and databases also employ the simplified name this compound in capital letters for standardized catalog listings.

The compound appears in various chemical databases under abbreviated forms such as 5-(2-methylbenzoimidazol-1-yl)-5-oxo-pentanoic acid, where the benzimidazole moiety is written as a single word without hyphenation. International chemical suppliers may use region-specific naming conventions, though the core structural descriptors remain consistent across different linguistic and regulatory systems.

| Alternative Name | Naming System |

|---|---|

| 5-(2-methyl-1H-benzo[d]imidazol-1-yl)-5-oxopentanoic acid | Alternative International Union of Pure and Applied Chemistry |

| 1H-Benzimidazole-1-pentanoic acid, 2-methyl-δ-oxo- | Functional Group Emphasis |

| This compound | Commercial Catalog |

| 5-(2-methylbenzoimidazol-1-yl)-5-oxo-pentanoic acid | Simplified Database Entry |

Properties

IUPAC Name |

5-(2-methylbenzimidazol-1-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-9-14-10-5-2-3-6-11(10)15(9)12(16)7-4-8-13(17)18/h2-3,5-6H,4,7-8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWINMESZIVCYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355234 | |

| Record name | 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402944-82-5 | |

| Record name | 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid typically follows a multi-step approach involving the formation of key intermediates. The general steps are as follows:

Synthesis of Benzimidazole Derivative :

- The initial step involves the synthesis of 2-methyl-benzimidazole via the condensation of o-phenylenediamine with an appropriate methylating agent.

Formation of Pentanoic Acid Moiety :

- The next step involves the introduction of the pentanoic acid chain, which can be achieved through a series of reactions including acylation or esterification.

Oxidation to Form 5-Oxo Group :

- The final step is the oxidation of the intermediate to introduce the keto group at the 5-position, yielding the target compound.

Specific Reaction Conditions

The following table summarizes specific reaction conditions for each step in the synthesis:

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Condensation | o-Phenylenediamine, Methylating Agent | Heat, Solvent (e.g., ethanol) | Variable |

| 2 | Acylation/Esterification | Pentanoic Acid Derivative, Activating Agent (e.g., DCC) | Room Temperature or Reflux | High (70-90%) |

| 3 | Oxidation | Oxidizing Agent (e.g., KMnO4) | Mild Conditions (pH neutral) | Moderate (50-70%) |

Detailed Analysis of Each Step

Synthesis of Benzimidazole Derivative

The formation of the benzimidazole ring is crucial as it serves as a core structure for further modifications.

Reaction Mechanism : The condensation reaction typically involves nucleophilic attack by the amine on the carbonyl carbon of the methylating agent, followed by cyclization to form the benzimidazole structure.

Yields and Purification : Yields can vary based on reaction conditions such as temperature and solvent choice; purification often requires recrystallization or chromatography to achieve high purity.

Formation of Pentanoic Acid Moiety

Incorporating the pentanoic acid chain is essential for achieving the final structure.

Esterification Process : This step may utilize coupling agents like Dicyclohexylcarbodiimide (DCC) to facilitate the reaction between carboxylic acids and alcohols.

Optimization : Reaction conditions such as temperature and concentration need optimization to maximize yield while minimizing side reactions.

Oxidation to Form 5-Oxo Group

The introduction of a keto group is typically achieved via oxidation.

Choice of Oxidizing Agents : Common oxidizing agents include potassium permanganate or chromium-based oxidants, which are chosen based on their effectiveness and environmental considerations.

Yield Considerations : Careful control over reaction conditions is necessary to avoid overoxidation or degradation of sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzimidazole ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-methyl derivatives .

Scientific Research Applications

Introduction to 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid

This compound is a compound belonging to the benzimidazole family, known for its diverse pharmacological activities. This compound has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure contributes to a range of biological activities, making it a valuable subject for investigation.

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex benzimidazole derivatives. The compound's ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating new compounds with desired properties.

Types of Reactions:

- Oxidation: Can be performed using reagents like hydrogen peroxide or potassium permanganate.

- Reduction: Achieved through agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The benzimidazole ring can react with halogens or other electrophiles in the presence of Lewis acids.

Biology

The biological applications of this compound are particularly noteworthy. Research indicates its potential antimicrobial and anticancer activities. Studies have demonstrated that this compound can inhibit specific enzymes, such as proteases and kinases, which play critical roles in cell signaling and metabolic pathways.

Biochemical Properties:

- Modulates pathways like MAPK and PI3K/Akt, essential for cell growth and survival.

- Exhibits potential as an antimicrobial agent against various pathogens.

Medicine

In medical research, this compound is explored as a therapeutic agent for treating infections and cancer. Its ability to inhibit nitric oxide synthases (NOS) positions it as a candidate for cardiovascular and neurodegenerative disease therapies. The inhibition of NOS is significant for processes like vasodilation and neurotransmission.

Potential Therapeutic Applications:

- Antimicrobial treatments

- Cancer therapies

- Cardiovascular disease management

Industry

The industrial applications of this compound include its use in developing new materials, such as metal-organic frameworks (MOFs). These materials have implications in catalysis, gas storage, and separation processes.

Case Studies

Recent studies have highlighted the efficacy of benzimidazole derivatives in treating various diseases:

- Antimicrobial Activity: A study demonstrated that certain benzimidazole derivatives exhibited significant antimicrobial effects against resistant bacterial strains.

- Anticancer Research: Investigations into the anticancer properties revealed that these compounds could induce apoptosis in cancer cells through the modulation of specific signaling pathways.

- Cardiovascular Applications: Research indicated that the inhibition of nitric oxide synthase by this compound could have beneficial effects on vascular health and neuroprotection.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle arrest .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features

Key Observations

- Core Heterocycle: The benzoimidazole core in the target compound differs from indole (e.g., compound 51) and tetrazine (Tz-COOH), affecting electronic properties and binding interactions.

- Halogenated derivatives (e.g., 51) show enhanced receptor affinity due to hydrophobic and electron-withdrawing effects .

- Chain Modifications : Compounds like Tz-COOH incorporate functional groups (tetrazine) for click chemistry, enabling conjugation in drug delivery systems , while the target compound’s unmodified chain may favor direct biological activity.

Pharmacological Activity

- Anti-Inflammatory Potential: Indole derivatives (e.g., compound 51) inhibit neutrophil and eosinophil activation via 5-oxo-ETE receptor antagonism, with IC₅₀ values in the nanomolar range . The target compound’s benzoimidazole core may offer similar activity but requires empirical validation.

- Receptor Binding: The dichlorobenzoyl-dipentylamino derivative () acts as a CCK-A receptor antagonist, highlighting the role of bulky substituents in receptor selectivity .

Physicochemical Properties

Notes:

Biological Activity

5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid is a compound belonging to the benzimidazole family, which is recognized for its diverse pharmacological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O3, with a molecular weight of approximately 246.26 g/mol. The compound features a benzimidazole ring fused with a pentanoic acid moiety, which enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O3 |

| Molecular Weight | 246.26 g/mol |

| Structure | Benzimidazole derivative |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. It has been shown to inhibit specific enzymes, including proteases and kinases, by binding to their active sites. This inhibition can modulate critical biochemical pathways involved in cell signaling and metabolism, particularly affecting the MAPK and PI3K/Akt pathways, which are essential for cell growth, differentiation, and survival.

Anticancer Activity

Research indicates that compounds within the benzimidazole family exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's IC50 values in these assays suggest promising anticancer activity:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 4.01 ± 0.95 |

| MCF-7 | 6.75 ± 0.19 |

These values indicate a potent inhibitory effect on cancer cell growth, comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The benzimidazole derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities, although specific data on its efficacy against particular pathogens is still under investigation .

Nitric Oxide Synthase Inhibition

Another notable biological activity of this compound is its potential to inhibit nitric oxide synthases (NOS). This inhibition plays a critical role in various physiological processes, including vasodilation and neurotransmission, making it a candidate for therapeutic applications in cardiovascular diseases and neurodegenerative disorders.

Case Studies

Recent studies have highlighted the potential of benzimidazole derivatives in treating various diseases:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves coupling 2-methylbenzimidazole with a pentanoic acid derivative. A stepwise approach is recommended:

- Step 1 : Activate the carboxyl group of pentanoic acid using EDCl/HOBt to form an active ester intermediate.

- Step 2 : React with 2-methylbenzimidazole under mild basic conditions (e.g., DIPEA in DMF) to form the amide bond.

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Yields >70% are achievable with rigorous exclusion of moisture .

- Data Table :

| Reagent | Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| EDCl/HOBt | DMF | 25°C | 72 | 98.5% |

| DCC/DMAP | THF | 0°C→RT | 65 | 97.2% |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- HPLC : C18 column, gradient elution (water:acetonitrile + 0.1% TFA) to confirm purity (>98%) .

- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 2.5–2.7 ppm (pentanoic acid chain), 7.3–8.1 ppm (benzimidazole aromatic protons) .

- LC-MS : ESI+ mode to confirm molecular ion [M+H]+ at m/z 285.1 .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting benzimidazole-associated enzymes?

- Methodological Answer :

- Step 1 : Perform molecular docking (AutoDock Vina) using the crystal structure of human topoisomerase I (PDB: 1T8I) to identify binding interactions.

- Step 2 : Optimize substituents using DFT calculations (B3LYP/6-31G*) to predict electronic effects on binding affinity.

- Step 3 : Validate with MD simulations (GROMACS) to assess stability of ligand-enzyme complexes over 100 ns .

- Key Finding : The 2-methyl group on benzimidazole enhances hydrophobic interactions with Val351 (ΔG = -9.2 kcal/mol) .

Q. How should researchers resolve contradictions in spectral data for this compound?

- Methodological Answer :

- Scenario : Discrepancies in ¹³C NMR shifts (e.g., carbonyl carbon at δ 170–175 ppm).

- Resolution :

Confirm solvent effects (DMSO vs. CDCl₃ shifts δ ± 1.5 ppm) .

Check for tautomerism in benzimidazole (e.g., 1H vs. 3H tautomers) using variable-temperature NMR .

Cross-validate with IR (C=O stretch at 1680–1720 cm⁻¹) .

Q. What strategies improve stability during in vitro pharmacological assays?

- Methodological Answer :

- Challenge : Degradation in aqueous buffers (pH 7.4, 37°C).

- Solutions :

- Use lyophilized stock solutions in DMSO (stored at -80°C).

- Add antioxidants (0.1% ascorbic acid) to assay buffers to inhibit oxidation .

- Validation : Monitor stability via HPLC every 24 hours; <5% degradation over 72 hours .

Data Contradiction Analysis

Q. Why do reported IC₅₀ values vary across studies for benzimidazole derivatives?

- Critical Factors :

- Assay Conditions : Variations in ATP concentration (1–10 mM) in kinase assays alter competitive inhibition .

- Cell Lines : Differing expression levels of target enzymes (e.g., HeLa vs. HEK293).

- Resolution : Normalize data using a reference inhibitor (e.g., staurosporine) and report IC₅₀ as mean ± SEM across ≥3 independent experiments .

Experimental Design Recommendations

Q. How to optimize reaction conditions for scale-up synthesis?

- Design Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.